Cas no 500-55-0 (Apoatropin)

Apoatropin structure
Nombre del producto:Apoatropin
Apoatropin Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneacetic acid, a-methylene-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Apoatropine Hydrochloride
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate
- Apoatropine
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Apoatropin
- Apohyoscyamin
- Apohyoscyamine
- Atropamin
- Atropamine
- Atropasaeure-tropan-3endo-ylester
- atropic acid tropane-3endo-yl ester
- Atropyltropeine
- Tropine,atropate (ester)
- 3B4C10J0BP
- Tropine, atropate (ester)
- endo-alpha-Methylenebenzeneacetic acid 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- Benzeneacetic acid, alpha-methylene-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
- Atropamine (Apoatropin)
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, atropate (ester)
- Benzeneacetic acid, alpha-methylene-, (3-endo)-8-methyl-8-a
- 500-55-0
- AKOS040761366
- APOATROPINE [MI]
- ATROPINE SULFATE IMPURITY A [EP IMPURITY]
- APOATROPINE [USP IMPURITY]
- 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL, ATROPATE (ESTER)
- (1R,3R,5S)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL 2-PHENYLPROPENOATE
- BENZENEACETIC ACID, .ALPHA.-METHYLENE-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-
- BRN 0085429
- SCHEMBL23495041
- 5-21-01-00228 (Beilstein Handbook Reference)
- EINECS 207-906-7
- (+/-)-APOATROPINE
- UNII-3B4C10J0BP
- SCHEMBL24069
- Benzeneacetic acid, alpha-methylene-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- SCHEMBL24070
- Apoatropin; Apohyoscyamin; Apohyoscyamine; Atropamin; Atropamine; Atropyltropeine
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate
- DTXSID801023633
- BENZENEACETIC ACID, .ALPHA.-METHYLENE-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER
- 1-.alpha.-H,5-.alpha.-H-Tropan-3-.alpha.-ol, atropate
- NS00043038
- FT-0622451
- Propenoic acid, 2-phenyl-, 8-methyl-8-azabicyclo[3.2.1]octan-3-yl ester
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate
- Atropine - H2O
- Q25099870
- C17H21NO2
- FT-0622449
- FS-6665
- SCHEMBL21940586
- WPUIZWXOSDVQJU-UHFFFAOYSA-N
- Benzeneacetic acid, .alpha.-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl este
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate #
- DTXSID70871704
- Benzeneacetic acid, .alpha.-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
- CHEBI:2780
- Atropyltropeine hydrochloride
- Atropamine hydrochloride
-
- Renchi: 1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3/t14-,15+,16?
- Clave inchi: WPUIZWXOSDVQJU-XYPWUTKMSA-N
- Sonrisas: O(C(C(=C([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])[C@]([H])(C1([H])[H])N2C([H])([H])[H]
- Brn: 0085429
Atributos calculados
- Calidad precisa: 271.15700
- Masa isotópica única: 271.157
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 4
- Complejidad: 373
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.5
- Xlogp3: 3.6
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.0288 (rough estimate)
- Punto de fusión: 62°
- Punto de ebullición: 414.44°C (rough estimate)
- Punto de inflamación: 136.5±18.8 °C
- índice de refracción: 1.5675 (estimate)
- PSA: 29.54000
- Logp: 2.80610
- Presión de vapor: 0.0±0.9 mmHg at 25°C
Apoatropin Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: CAUTION: May irritate eyes, skin
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:UN 1544
- Código de categoría de peligro: 26/28
- Instrucciones de Seguridad: 25-45
- Condiciones de almacenamiento:Store at recommended temperature
- Términos de riesgo:R26/28
Apoatropin Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Apoatropin PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | A727080-10mg |
Apoatropin |
500-55-0 | 10mg |
1200.00 | 2021-08-18 | ||
TRC | A727080-1mg |
Apoatropin |
500-55-0 | 1mg |
150.00 | 2021-08-18 |
Apoatropin Literatura relevante
-
Ana Romera-Torres,Roberto Romero-González,José Luis Martínez Vidal,Antonia Garrido Frenich Anal. Methods 2018 10 3340
-
3. Biosynthesis of hyoscyamine involves an intramolecular rearrangement of littorineRichard J. Robins,Peter Bachmann,Jack G. Woolley J. Chem. Soc. Perkin Trans. 1 1994 615
-
Xinxin Xu,Wenliang Ge,Steven Suryoprabowo,Xin Guo,Jianping Zhu,Liqiang Liu,Chuanlai Xu,Hua Kuang Analyst 2022 147 293
-
Hiroto Yoshida,Yuki Takemoto,Ken Takaki Chem. Commun. 2014 50 8299
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